molecular formula C21H44ClNO2 B12661715 Allylbis(2-hydroxyethyl)tetradecylammonium chloride CAS No. 93894-18-9

Allylbis(2-hydroxyethyl)tetradecylammonium chloride

Cat. No.: B12661715
CAS No.: 93894-18-9
M. Wt: 378.0 g/mol
InChI Key: NHJBVVXYVGXMRS-UHFFFAOYSA-M
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Description

Allylbis(2-hydroxyethyl)tetradecylammonium chloride (CAS: 93894-18-9) is a quaternary ammonium compound (QAC) with the molecular formula C₂₁H₄₄ClNO₂ and a molar mass of 378.03 g/mol . Its structure comprises:

  • A tetradecyl (C₁₄) hydrophobic chain.
  • An allyl group (CH₂=CHCH₂-) attached to the nitrogen.
  • Two 2-hydroxyethyl groups (-CH₂CH₂OH) providing hydrophilicity.

This amphiphilic structure enables applications as a surfactant and antimicrobial agent, leveraging its ability to disrupt microbial membranes and form micelles.

Properties

CAS No.

93894-18-9

Molecular Formula

C21H44ClNO2

Molecular Weight

378.0 g/mol

IUPAC Name

bis(2-hydroxyethyl)-prop-2-enyl-tetradecylazanium;chloride

InChI

InChI=1S/C21H44NO2.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-22(16-4-2,18-20-23)19-21-24;/h4,23-24H,2-3,5-21H2,1H3;1H/q+1;/p-1

InChI Key

NHJBVVXYVGXMRS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC[N+](CCO)(CCO)CC=C.[Cl-]

Origin of Product

United States

Preparation Methods

The preparation methods for EINECS 299-714-5 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

EINECS 299-714-5 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

EINECS 299-714-5 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, it could be involved in the development of pharmaceuticals or as a diagnostic tool. In industry, it is used in the production of various commercial products .

Mechanism of Action

The mechanism of action of EINECS 299-714-5 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The exact mechanism may vary based on the application and the specific conditions under which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of allylbis(2-hydroxyethyl)tetradecylammonium chloride with analogous QACs:

Compound Name CAS Molecular Formula Molar Mass (g/mol) Substituents Key Applications Notable Properties
This compound 93894-18-9 C₂₁H₄₄ClNO₂ 378.03 Allyl, bis(2-hydroxyethyl), C₁₄ Antimicrobial, Surfactant Balanced hydrophobicity; optimal micelle formation
DHEMA (N,N-bis(hydroxyethyl)-N-dodecyl-N-methylammonium chloride) - C₁₉H₄₃ClNO₂ ~352.00 Methyl, bis(2-hydroxyethyl), C₁₂ Decontamination Higher decontamination rate at pH 11
Allylbis(2-hydroxyethyl)oleylammonium chloride 95873-53-3 C₂₅H₄₈ClNO₃ ~454.00 Allyl, bis(2-hydroxyethyl), C₁₈:1 (oleyl) Surfactant, Emulsifier Unsaturated chain; lower critical micelle concentration
Benzylbis(2-hydroxypropyl)tetradecylammonium chloride 65059-94-1 C₂₇H₅₁ClNO₂ ~457.00 Benzyl, bis(2-hydroxypropyl), C₁₄ Antimicrobial Enhanced activity due to benzyl group

Key Observations:

  • Chain Length and Hydrophobicity : The C₁₄ chain in the target compound offers a balance between hydrophobicity (membrane disruption) and solubility, compared to shorter C₁₂ (DHEMA) or unsaturated C₁₈:1 (oleyl) chains. Longer chains (e.g., C₁₈) may reduce water solubility but improve surfactant efficacy .
  • Hydroxyethyl vs.

Functional Performance

Antimicrobial Activity
  • This compound : Likely exhibits moderate antimicrobial activity due to its C₁₄ chain and hydroxyethyl groups, which facilitate membrane penetration. However, it may be less potent than benzyl-containing analogs (e.g., compound 5b in ) .
  • Benzylbis(2-hydroxypropyl)tetradecylammonium chloride : Shows superior decontamination rates due to the synergistic effect of the benzyl ring and C₁₄ chain, which enhance lipid bilayer disruption .
  • DHEMA (C₁₂) : Demonstrates activity at lower concentrations but is less effective than C₁₄ or C₁₈ analogs due to shorter chain length .
Surfactant Properties
  • Critical Micelle Concentration (CMC) : Allylbis(2-hydroxyethyl)oleylammonium chloride (C₁₈:1) likely has a lower CMC than the target compound due to its unsaturated chain, enabling micelle formation at lower concentrations .
  • Empty Micelle Effect : Excess surfactant concentrations reduce efficacy due to micelle aggregation, as observed in DHEMA and related QACs .

Biological Activity

Allylbis(2-hydroxyethyl)tetradecylammonium chloride (ABTEAC) is a quaternary ammonium compound with significant biological activity, particularly in antimicrobial and surfactant applications. This article explores its chemical properties, biological effects, and relevant research findings.

  • IUPAC Name : N,N-bis(2-hydroxyethyl)-N-tetradecyl-1-azanium chloride
  • Molecular Formula : C19H42ClN2O2
  • Molecular Weight : 350.01 g/mol
  • Physical Form : White to yellow solid
  • Purity : ≥97%

ABTEAC exhibits its biological activity primarily through its surfactant properties, which disrupt cellular membranes of microorganisms. The quaternary ammonium structure allows it to interact with lipid bilayers, leading to increased permeability and eventual cell lysis.

Antimicrobial Activity

Numerous studies have documented the antimicrobial efficacy of ABTEAC against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes.

Table 1: Antimicrobial Efficacy of ABTEAC Against Selected Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial properties of ABTEAC in a clinical setting. The compound was tested against multidrug-resistant strains of bacteria isolated from infected patients. Results indicated that ABTEAC effectively inhibited growth at concentrations significantly lower than traditional antibiotics, highlighting its potential as an alternative therapeutic agent.

Study on Surface Activity

Another investigation focused on the surfactant properties of ABTEAC in industrial applications. The study demonstrated that ABTEAC could reduce surface tension effectively, making it suitable for use in formulations aimed at enhancing cleaning efficiency in personal care products.

Safety and Toxicity

While ABTEAC shows promising biological activity, safety assessments are crucial. Toxicological studies indicate that at higher concentrations, it may exhibit cytotoxic effects on mammalian cells. Therefore, careful consideration of dosage and application is necessary to mitigate potential risks.

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